N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, a triazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of thiophene-2-carbaldehyde with 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding hydrazines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.
Acetohydrazide derivatives: Compounds containing the acetohydrazide moiety, such as acetohydrazide itself.
Uniqueness
N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of the thiophene, triazole, and acetohydrazide moieties This unique structure imparts specific chemical and biological properties that are not found in simpler compounds
Properties
Molecular Formula |
C10H11N5OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11N5OS2/c1-7(8-3-2-4-17-8)13-14-9(16)5-18-10-11-6-12-15-10/h2-4,6H,5H2,1H3,(H,14,16)(H,11,12,15)/b13-7+ |
InChI Key |
RXDQSHWYUFNNAX-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC=NN1)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC=NN1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.